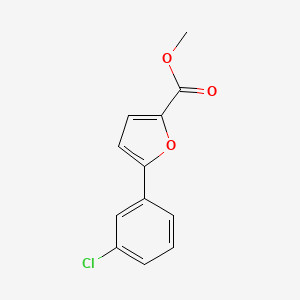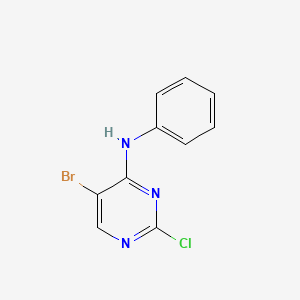
Bis(4-iodophenyl)acetylene
Overview
Description
Bis(4-iodophenyl)acetylene is a chemical compound that belongs to the family of acetylenic compounds. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. Bis(4-iodophenyl)acetylene has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Photoluminescence and Material Science
Bis(4-iodophenyl)acetylene derivatives, such as symmetric diarylacetylenes, have been synthesized and studied for their photoluminescent properties. For instance, the synthesis of symmetric diarylacetylenes through a one-pot Stille coupling protocol demonstrated high solution-state fluorescence quantum yields in naphthyl- and biphenyl-substituted acetylenes, suggesting potential applications in optoelectronic devices and fluorescent materials (Brown & Eichler, 2011).
Organic Synthesis and Chemical Reactivity
In organic synthesis, bis(4-iodophenyl)acetylene serves as a precursor for various complex molecules. The sequential electrophilic and photochemical cyclizations of bis(bithienyl)acetylenes in the presence of iodine have been shown to produce tetrathienonaphthalenes (TTN) in one pot, highlighting a method for constructing cruciform π-extended derivatives with potential applications in nano/microstructures (Dou et al., 2013).
Polymer Chemistry and Self-Healing Materials
Bis(4-iodophenyl)acetylene derivatives have also found applications in the development of self-healing materials. Aromatic disulfide metathesis, utilizing bis(4-aminophenyl) disulfide as a dynamic crosslinker, has been employed to design self-healing poly(urea–urethane) elastomers that exhibit quantitative healing efficiency at room temperature without the need for catalysts or external intervention, indicating potential in creating durable and sustainable materials (Rekondo et al., 2014).
Coordination Chemistry and Imaging Applications
In the field of coordination chemistry, bis(4-iodophenyl)acetylene derivatives have been explored for their applications in molecular imaging. The synthesis and characterization of optically active nanoscale-size tetranuclear assemblies, involving coordination bonds with bis[4-(4‘-pyridyl)phenyl]iodonium triflate, have shown potential in creating chiral hybrid iodonium-transition metal molecular squares, which could have implications in advanced imaging techniques and nanotechnology (Olenyuk, Whiteford, & Stang, 1996).
properties
IUPAC Name |
1-iodo-4-[2-(4-iodophenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRWJGXMCOOLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453242 | |
| Record name | Bis(4-iodophenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-iodophenyl)acetylene | |
CAS RN |
67973-34-6 | |
| Record name | Bis(4-iodophenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



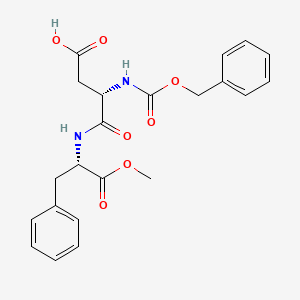
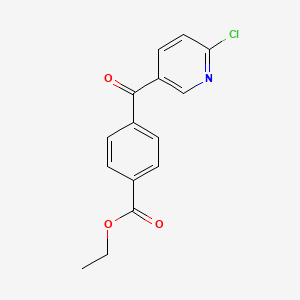
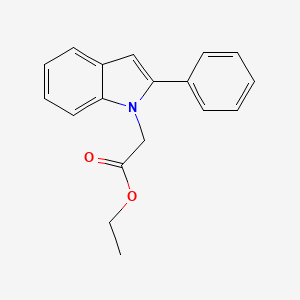



![4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1610156.png)
